molecular formula C10H18O2 B13758216 (4-methylcyclohexyl)methyl acetate CAS No. 53075-43-7

(4-methylcyclohexyl)methyl acetate

Cat. No.: B13758216
CAS No.: 53075-43-7
M. Wt: 170.25 g/mol
InChI Key: WGJWXWQIHHQIRQ-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a pleasant, fruity odor, often used in the fragrance and flavor industry. The compound is known for its stability and low toxicity, making it a popular choice for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylcyclohexyl)methyl acetate typically involves the esterification of (4-methylcyclohexyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (4-methylcyclohexyl)methanol and acetic acid.

    Reduction: The compound can be reduced to (4-methylcyclohexyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: (4-Methylcyclohexyl)methanol and acetic acid.

    Reduction: (4-Methylcyclohexyl)methanol.

    Substitution: Various substituted (4-methylcyclohexyl)methyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylcyclohexyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (4-methylcyclohexyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl acetate
  • (4-Methylcyclohexyl)methanol
  • Cyclohexyl acetate

Uniqueness

(4-Methylcyclohexyl)methyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor, stability, and low toxicity make it particularly valuable in the fragrance and flavor industry, setting it apart from other similar compounds.

Properties

CAS No.

53075-43-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4-methylcyclohexyl)methyl acetate

InChI

InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3

InChI Key

WGJWXWQIHHQIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)COC(=O)C

Origin of Product

United States

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